(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzyl derivatives, thiazolidinones, and indole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining benzyl derivatives with thiazolidinones under acidic or basic conditions.
Cyclization Reactions: Forming the thiazolidinone ring through intramolecular cyclization.
Substitution Reactions: Introducing the chlorobenzyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to oxo groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of the benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific diseases.
Industry
In industrial applications, it may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Indole Derivatives: Molecules containing indole structures.
Benzyl Derivatives: Compounds with benzyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H17ClN2O2S2 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17ClN2O2S2/c26-18-12-10-17(11-13-18)14-27-20-9-5-4-8-19(20)21(23(27)29)22-24(30)28(25(31)32-22)15-16-6-2-1-3-7-16/h1-13H,14-15H2/b22-21- |
InChI Key |
KXXBZJWVSSWPOF-DQRAZIAOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=S |
Origin of Product |
United States |
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